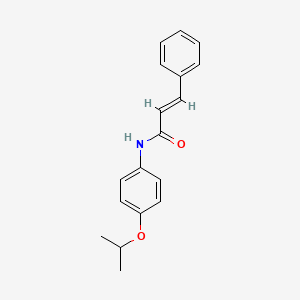

N-(4-异丙氧基苯基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-isopropoxyphenyl)cinnamamide is a derivative of cinnamamides . Cinnamamides are interesting scaffolds within medicinal chemistry and have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes .Molecular Structure Analysis

The structures of the synthesized cinnamamides were confirmed by 1H NMR, 13C NMR, FTIR, and mass spectroscopy . The formation of the cinnamamides was confirmed by the absence of the proton signal of the cinnamic acids COOH portions .Chemical Reactions Analysis

The synthesis of cinnamamides involves a reaction between methyl cinnamates and phenylethylamines . This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .科学研究应用

Photophysical Property Analysis

This compound exhibits interesting photophysical properties due to its donor-acceptor group structure. It has been synthesized and characterized, with studies focusing on its spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data . The effects of solvents on parameters such as singlet absorption, molar absorptivity, and fluorescence spectra have been investigated, revealing significant shifts in the emission spectrum with changes in solvent polarity .

Solvatochromic Studies

The solvatochromic behavior of this compound is of particular interest. Changes in solvent polarity lead to a red shift in the emission spectrum compared to the absorption spectrum, indicating a higher dipole moment in the excited state . This property is valuable for understanding solvent effects on chemical processes and for designing materials with specific photophysical responses.

Interaction with Nanoparticles

The interaction of this compound with colloidal silver nanoparticles (AgNPs) has been studied in ethanol and ethylene glycol using steady-state fluorescence quenching measurements . The data suggest that dynamic quenching and energy transfer are significant in the fluorescence quenching of the compound by AgNPs, which is relevant for applications in nanotechnology and materials science.

Intramolecular Charge Transfer (ICT) Applications

Due to its donor-acceptor structure, this compound is a candidate for intramolecular charge transfer (ICT) applications. ICT state depends on substituent effects, solvent polarity, and temperature, making it suitable for use in sensing, organic light-emitting diodes, lasers, and fluorescent dyes .

作用机制

While the specific mechanism of action for N-(4-isopropoxyphenyl)cinnamamide is not mentioned in the retrieved papers, cinnamamides have been shown to interact with various biological targets. For instance, some cinnamamides directly interacted with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

安全和危害

未来方向

Cinnamamides, including N-(4-isopropoxyphenyl)cinnamamide, show potential as lead structures for further optimization as α-glucosidase inhibitors . Additionally, the presence of certain substituents, such as an isopropyl group, has been suggested to be important for antibacterial activity . These findings can guide the future design of similar antibacterial compounds .

属性

IUPAC Name |

(E)-3-phenyl-N-(4-propan-2-yloxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-14(2)21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWSFDKCRYQBKJ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)